4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide
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Overview
Description
. Its intricate structure and functional groups make it a subject of interest for researchers aiming to explore its properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of the phenoxyacetamide moiety. This can be achieved by reacting phenoxyacetic acid with an amine under suitable conditions to form the phenoxyacetamide derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzamide group can be oxidized to form corresponding carboxylic acids.
Reduction: : Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: : Nucleophilic substitution reactions can occur at the amide or benzamide groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Formation of carboxylic acids from benzamide groups.
Reduction: : Formation of amides or amines from carbonyl groups.
Substitution: : Formation of substituted amides or benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide can be used to study protein interactions and enzyme inhibition. Its structural complexity allows it to interact with various biological targets.
Medicine
In the medical field, this compound has shown potential as an antibiofilm agent against Candida albicans. Its ability to disrupt biofilms makes it a candidate for developing new antifungal treatments.
Industry
In industry, this compound can be used in the development of new materials and coatings. Its chemical properties may be exploited to create products with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The phenoxyacetamide group may bind to enzymes or receptors, leading to the inhibition of their activity. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-cinnamamido- and 2-phenoxyacetamido-1H-pyrazol-5-yl)benzamides: : These compounds share structural similarities with the target compound and have been studied for their antimicrobial and antibiofilm activities.
Phenoxyacetamide derivatives: : Other derivatives of phenoxyacetamide, such as chalcones, indoles, and quinolines, have been investigated for their therapeutic potential.
Uniqueness
4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide stands out due to its specific structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-N-[4-[2-[(2-phenoxyacetyl)amino]ethylcarbamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-18-7-9-20(10-8-18)25(31)28-21-13-11-19(12-14-21)24(30)27-16-15-26-23(29)17-32-22-5-3-2-4-6-22/h2-14H,15-17H2,1H3,(H,26,29)(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJOMAMUKXUYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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